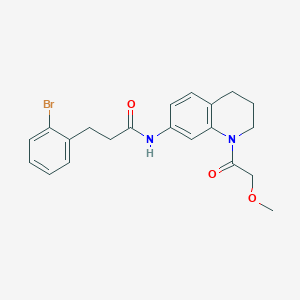
3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide is a useful research compound. Its molecular formula is C21H23BrN2O3 and its molecular weight is 431.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a bromophenyl group and a tetrahydroquinoline moiety, which may contribute to its biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.
- Molecular Formula: C21H23BrN2O3
- Molecular Weight: 431.3 g/mol
- CAS Number: 1797871-15-8
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. It has been observed to cause S-phase arrest in various cancer cell lines, suggesting that it interferes with DNA synthesis and repair mechanisms .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Molt-3 (leukemia) | <6.5 | S-phase arrest |
| MCF-7 (breast) | 12.0 | Apoptosis induction |
| A549 (lung) | 15.5 | Cell cycle modulation |
Neuroprotective Effects
Studies have suggested that tetrahydroquinoline derivatives possess neuroprotective properties. The compound's structure may allow it to interact with neurotransmitter systems or exert antioxidant effects, thereby protecting neuronal cells from oxidative stress .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The bromophenyl group is known for enhancing the lipophilicity of the molecule, which may improve its ability to penetrate microbial cell membranes .
Case Studies and Research Findings
- Antiproliferative Effects : A study published in Cancer Research highlighted that derivatives of tetrahydroquinoline exhibited potent antiproliferative effects against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
- Neuroprotective Study : Research conducted on tetrahydroquinoline derivatives showed promising results in models of neurodegenerative diseases. The compounds were able to reduce neuronal cell death induced by excitotoxicity .
- Antimicrobial Efficacy : In a comparative study, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c1-27-14-21(26)24-12-4-6-16-8-10-17(13-19(16)24)23-20(25)11-9-15-5-2-3-7-18(15)22/h2-3,5,7-8,10,13H,4,6,9,11-12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCLGCRGRTUXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














